molecular formula C45H50N2O5S B1460118 4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate CAS No. 181934-09-8

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B1460118
CAS No.: 181934-09-8
M. Wt: 731 g/mol
InChI Key: HIBVKROMGIHYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate is a useful research compound. Its molecular formula is C45H50N2O5S and its molecular weight is 731 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Cy7It is known to be used in the design, synthesis, and evaluation of monoamine oxidase a inhibitors-indocyanine dyes conjugates as targeted antitumor agents .

Mode of Action

The exact mode of action of Cy7It is known that cy75 Acid(mono SO3) is a near-infrared (NIR) fluorescent cyanine dye . Its fluorescence wavelength is very long, with an emission peak (Em max) greater than 800nm . This property allows it to be used in various applications, including in vivo imaging in small animals .

Biochemical Pathways

The specific biochemical pathways affected by Cy7It is known that cy75 Acid(mono SO3) is used in biomedical tracer applications . Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging . This suggests that it may interact with various biochemical pathways, depending on the specific tracer application.

Pharmacokinetics

The pharmacokinetic properties of Cy7It is known that cy75 Acid(mono SO3) is a near-infrared (NIR) fluorescent cyanine dye . Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging . This suggests that it may have good bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Cy7It is known that cy75 Acid(mono SO3) is used in biomedical tracer applications . Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging . This suggests that it may have significant effects at the molecular and cellular level, depending on the specific tracer application.

Action Environment

The action environment of Cy7It is known that cy75 Acid(mono SO3) is a near-infrared (NIR) fluorescent cyanine dye . Its long-wave emission allows it to penetrate deep into tissues, making it ideal for in vivo imaging . This suggests that it may be effective in various biological environments, depending on the specific tracer application.

Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBVKROMGIHYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 2
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 3
Reactant of Route 3
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 4
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 5
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 6
4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

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